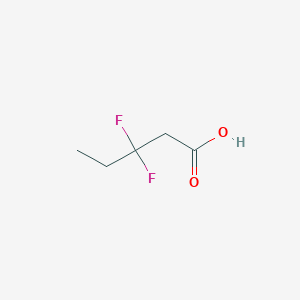![molecular formula C20H19F3N6O3 B2480934 N-(3-(Trifluormethyl)benzyl)-2-(7-morpholino-4-oxo-pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamid CAS No. 1286699-48-6](/img/structure/B2480934.png)
N-(3-(Trifluormethyl)benzyl)-2-(7-morpholino-4-oxo-pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide is a synthetic organic compound characterized by its complex polycyclic structure and unique functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules and as a building block in the development of novel materials.
Biology
In biological research, it serves as a tool for studying enzyme interactions and cellular pathways due to its ability to interact with specific biomolecules.
Medicine
Pharmacologically, this compound is explored for its potential therapeutic applications, particularly in developing drugs targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry
Industrial applications include its use in developing specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Pyrimido[4,5-d]pyrimidine Core: This is often achieved by cyclization of appropriate intermediates under controlled conditions, typically involving acidic or basic catalysts.
Attachment of the Morpholino Group: The morpholino moiety is introduced through nucleophilic substitution reactions.
Incorporation of the Acetamide Group: This is generally accomplished by acylation reactions using acetic anhydride or acetyl chloride.
Introduction of the Trifluoromethylbenzyl Group: This final step involves a nucleophilic aromatic substitution or a coupling reaction to attach the benzyl group bearing the trifluoromethyl substituent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized conditions to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide undergoes a variety of chemical reactions, including:
Oxidation: Typically using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Utilizing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions often employing halogens or other leaving groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), sulfonyl chlorides.
Major Products Formed
The primary products formed from these reactions depend on the specific reagents and conditions used, resulting in derivatives with modified functional groups or altered core structures.
Wirkmechanismus
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors, influencing their activity. This interaction often involves the compound's ability to form hydrogen bonds and hydrophobic interactions with target molecules, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
N-(3-(trifluoromethyl)benzyl)-2-(4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
2-(7-piperidino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide
Uniqueness
What sets 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide apart is its unique combination of a morpholino group, a trifluoromethylbenzyl moiety, and a polycyclic core, which collectively confer distinctive chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O3/c21-20(22,23)14-3-1-2-13(8-14)9-24-16(30)11-29-12-26-17-15(18(29)31)10-25-19(27-17)28-4-6-32-7-5-28/h1-3,8,10,12H,4-7,9,11H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJRJBREUBPSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2480851.png)


![Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2480856.png)



![methyl 4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B2480862.png)
![5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide](/img/structure/B2480866.png)

![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2480873.png)
![2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2480874.png)
